BenchChemオンラインストアへようこそ!

PHCCC

Group I mGluR antagonism Potency comparison In vitro pharmacology

PHCCC is the prototypical mGluR4 positive allosteric modulator with simultaneous Group I mGluR antagonism (IC50 ~3 µM). Unlike single-target orthosteric agonists, its allosteric PAM activity avoids desensitization and enables study of convergent excitatory/inhibitory glutamatergic signaling. Essential positive control for Parkinson's disease models (MPTP mice, 6-OHDA/haloperidol rats), anxiolytic Vogel conflict tests, and SAR benchmarking against next-generation mGluR4 PAMs. Procure for validated dual-pathway neuroprotection assays.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
Cat. No. B8056230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHCCC
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESC1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)
InChIKeyFPXPIEZPAXSELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PHCCC (CAS 179068-02-1) Procurement Guide: Dual mGluR1 Antagonist and mGluR4 PAM


PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a cyclopropachromene derivative that functions as both a Group I metabotropic glutamate receptor (mGluR) antagonist and a positive allosteric modulator (PAM) of mGluR4 [1]. It exhibits an IC50 of approximately 3 μM against Group I mGluRs and potentiates mGluR4 responses with an EC50 of 4.1–6 μM [2]. This dual pharmacology distinguishes PHCCC from single-target mGluR ligands, enabling simultaneous modulation of excitatory (Group I) and inhibitory (Group III) glutamatergic signaling .

Why Generic mGluR Ligands Cannot Replace PHCCC: Key Differentiation Drivers


Generic substitution of PHCCC with standard orthosteric mGluR agonists or single-target modulators fails due to its unique dual-action pharmacology and distinct allosteric binding site. Unlike orthosteric agonists (e.g., L-AP4) which directly activate receptors and may cause desensitization, PHCCC acts as a PAM, enhancing endogenous glutamate responses without intrinsic agonism at therapeutic concentrations [1]. Furthermore, simple Group I antagonists (e.g., CPCCOEt) lack mGluR4 PAM activity, while selective mGluR4 PAMs (e.g., VU0155041) lack Group I antagonism, making PHCCC a specialized tool for studies requiring simultaneous modulation of both glutamatergic pathways [2].

PHCCC Comparative Efficacy Data: Head-to-Head Quantification vs. Key mGluR Modulators


PHCCC Exhibits 67-Fold Superior Potency vs. (S)-4-Carboxyphenylglycine in Group I mGluR Antagonism

PHCCC demonstrates 67-fold greater potency as a Group I mGluR antagonist compared to (S)-4-carboxyphenylglycine, a standard orthosteric antagonist. In calcium mobilization assays using CHO cells expressing mGluR1α, PHCCC inhibited glutamate-evoked responses with an IC50 of 3 μM, whereas (S)-4-carboxyphenylglycine required significantly higher concentrations to achieve comparable inhibition .

Group I mGluR antagonism Potency comparison In vitro pharmacology

PHCCC vs. CPCCOEt: Differential Selectivity and Functional Outcomes in Anxiety Models

In a direct behavioral comparison, PHCCC produced significant dose-dependent anticonflict effects in the Vogel conflict drinking test in rats, whereas CPCCOEt, a selective mGluR1 antagonist and structural analog, failed to show any anxiolytic-like activity. PHCCC (doses up to 200 nmol intra-amygdala) increased punished drinking without affecting thirst or pain thresholds, while CPCCOEt was inactive at equivalent doses [1]. In vitro selectivity profiling revealed that PHCCC exhibits nanomolar affinity for mGluR1 (IC50 0.32 μM human) and micromolar PAM activity at mGluR4 (EC50 4.1 μM human), while CPCCOEt is a pure mGluR1 antagonist with no mGluR4 PAM activity [2].

mGluR1 antagonism Behavioral pharmacology Anxiolytic activity

PHCCC as the Benchmark: VU0155041 Demonstrates 8-Fold Improved Potency but Altered Pharmacological Profile

PHCCC serves as the reference compound against which newer mGluR4 PAMs are benchmarked. VU0155041, a second-generation mGluR4 PAM, exhibits approximately 8-fold greater potency than PHCCC (EC50 693 nM at rat mGluR4 vs. PHCCC EC50 ~4–6 μM) and possesses superior aqueous solubility [1]. However, VU0155041 is a mixed allosteric agonist/PAM and lacks Group I mGluR antagonism, whereas PHCCC retains both activities [2]. This comparative framework defines PHCCC's niche: a dual-activity tool compound with established in vivo validation, albeit with known potency and selectivity limitations.

mGluR4 PAM Potency comparison Drug discovery

PHCCC Exhibits Additive Neuroprotection with CPCCOEt, Indicating Distinct Mechanisms

In mixed cultures of mouse cortical neurons exposed to NMDA- or β-amyloid peptide (βAP)-induced toxicity, PHCCC alone provided neuroprotection. Critically, co-application of PHCCC and CPCCOEt produced additive neuroprotective effects, exceeding the protection afforded by either compound alone [1]. This additivity demonstrates that PHCCC's mGluR4 PAM-mediated neuroprotection operates via a mechanism distinct from mGluR1 antagonism, validating its use in combinatorial neuroprotection studies where CPCCOEt alone is insufficient.

Neuroprotection Excitotoxicity mGluR4

PHCCC Demonstrates In Vivo Antiparkinsonian Efficacy at 3–30 mg/kg in Rodent Models

PHCCC produces robust antiparkinsonian effects in multiple rodent models. In the MPTP mouse model of Parkinson's disease, subcutaneous administration of PHCCC at 3 or 10 mg/kg significantly attenuated nigrostriatal degeneration and preserved dopamine levels [1]. In haloperidol-induced catalepsy and 6-OHDA lesion rat models, PHCCC reversed motor deficits at doses of 10–30 mg/kg . These in vivo data distinguish PHCCC from many in vitro-only tool compounds and validate its utility for preclinical PD research.

Parkinson's disease In vivo pharmacology Motor function

Optimal Use Cases for PHCCC: Where Dual mGluR1/mGluR4 Modulation Provides Unique Value


Parkinson's Disease Preclinical Research: Validation of mGluR4 as a Therapeutic Target

PHCCC is the prototypical tool compound for validating mGluR4 PAMs in Parkinson's disease models. As demonstrated in Section 3, PHCCC exhibits dose-dependent antiparkinsonian effects in MPTP mice (3–10 mg/kg) and haloperidol/6-OHDA rat models (10–30 mg/kg) [1]. Its established in vivo efficacy profile makes it the appropriate positive control for screening novel mGluR4 PAMs or testing combination therapies.

Anxiety and Mood Disorder Research: Dissecting mGluR4-Mediated Anxiolysis

PHCCC uniquely enables the study of mGluR4-mediated anxiolytic mechanisms without confounding mGluR1 antagonism. As shown in Section 3, PHCCC produces significant anticonflict effects in the Vogel test, whereas CPCCOEt (a pure mGluR1 antagonist) is inactive [1]. Researchers investigating the role of mGluR4 in anxiety or depression should procure PHCCC as a reference PAM with validated behavioral activity.

Neuroprotection Mechanism Studies: Investigating Synergistic Glutamatergic Modulation

PHCCC is essential for experiments requiring simultaneous blockade of Group I mGluRs and potentiation of Group III mGluRs. The additive neuroprotection observed when PHCCC is combined with CPCCOEt (Section 3) demonstrates that these pathways converge on distinct neuroprotective mechanisms [1]. This makes PHCCC a valuable tool for mapping crosstalk between excitatory and inhibitory glutamatergic signaling in neurodegeneration models.

Structure-Activity Relationship (SAR) Studies: Benchmarking Novel mGluR4 PAMs

PHCCC remains the historical benchmark for mGluR4 PAM SAR. As detailed in Section 3, newer compounds like VU0155041 are routinely compared against PHCCC for potency (8-fold improvement), selectivity, and solubility [1]. Medicinal chemistry and drug discovery programs developing next-generation mGluR4 modulators should include PHCCC as a control to contextualize compound advancements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHCCC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.